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Compound of Interest

Compound Name:
Methyl 2-hydroxy-4-

phenylbenzoate

Cat. No.: B176660 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-hydroxy-4-phenylbenzoate is a bi-functional aromatic compound with significant

potential as a versatile building block in the landscape of organic synthesis. Its structure,

featuring a salicylic acid scaffold appended with a phenyl group, offers multiple reactive sites

for molecular elaboration. This technical guide provides a comprehensive overview of its

synthesis, physicochemical properties, and potential applications in the development of

complex organic molecules and pharmacologically active agents.

Physicochemical and Spectroscopic Data
While specific experimental data for Methyl 2-hydroxy-4-phenylbenzoate is not extensively

documented in publicly available literature, its properties can be reliably predicted based on the

well-characterized data of its structural analogs, such as methyl salicylate and other substituted

benzoates.

Table 1: Predicted Physicochemical Properties of Methyl 2-hydroxy-4-phenylbenzoate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b176660?utm_src=pdf-interest
https://www.benchchem.com/product/b176660?utm_src=pdf-body
https://www.benchchem.com/product/b176660?utm_src=pdf-body
https://www.benchchem.com/product/b176660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Value

Molecular Formula C₁₄H₁₂O₃

Molecular Weight 228.24 g/mol

Appearance White to off-white solid

Melting Point
Not available (predicted to be a solid at room

temperature)

Boiling Point Not available

Solubility

Soluble in common organic solvents (e.g.,

methanol, ethanol, dichloromethane, ethyl

acetate); sparingly soluble in water.

Table 2: Predicted Spectroscopic Data for Methyl 2-hydroxy-4-phenylbenzoate

Spectroscopy Predicted Characteristic Peaks

¹H NMR

- ~10-11 ppm (s, 1H): Phenolic -OH proton

(intramolecularly hydrogen-bonded).- ~7.0-8.0

ppm (m, 8H): Aromatic protons from both phenyl

rings.- ~3.9 ppm (s, 3H): Methyl ester (-OCH₃)

protons.

¹³C NMR

- ~170 ppm: Ester carbonyl carbon (C=O).-

~160 ppm: Carbon attached to the phenolic -

OH.- ~110-150 ppm: Aromatic carbons.- ~52

ppm: Methyl ester carbon (-OCH₃).

IR (Infrared)

- ~3200 cm⁻¹ (broad): O-H stretch (phenolic).-

~3050-3000 cm⁻¹: Aromatic C-H stretch.- ~2950

cm⁻¹: Aliphatic C-H stretch (methyl).- ~1680

cm⁻¹: C=O stretch (ester).- ~1600, 1450 cm⁻¹:

Aromatic C=C stretch.- ~1250 cm⁻¹: C-O stretch

(ester).

Mass Spec. (MS)
- m/z 228: Molecular ion [M]⁺.- m/z 197: [M -

OCH₃]⁺.- m/z 169: [M - COOCH₃]⁺.
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Synthesis of Methyl 2-hydroxy-4-phenylbenzoate
A robust and logical synthetic strategy for Methyl 2-hydroxy-4-phenylbenzoate involves a

two-step sequence: a Suzuki-Miyaura cross-coupling to construct the biaryl backbone, followed

by a Fischer-Speier esterification.

Starting Materials Suzuki-Miyaura Coupling 2-hydroxy-4-phenylbenzoic acid Fischer Esterification Methyl 2-hydroxy-4-phenylbenzoate

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 2-hydroxy-4-phenylbenzoate.

Experimental Protocols
Step 1: Synthesis of 2-hydroxy-4-phenylbenzoic acid via Suzuki-Miyaura Coupling

This procedure is adapted from established protocols for the Suzuki-Miyaura coupling of aryl

halides with phenylboronic acid.

Materials:

4-Bromo-2-hydroxybenzoic acid (1.0 eq)

Phenylboronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

Triphenylphosphine (PPh₃, 0.08 eq)

Potassium carbonate (K₂CO₃, 3.0 eq)

Toluene

Water

Ethyl acetate

Hydrochloric acid (1 M)
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Brine

Procedure:

To a round-bottom flask, add 4-bromo-2-hydroxybenzoic acid, phenylboronic acid, and

potassium carbonate.

Add a 3:1 mixture of toluene and water.

Degas the mixture by bubbling with argon or nitrogen for 20 minutes.

Add palladium(II) acetate and triphenylphosphine to the mixture.

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

Transfer the mixture to a separatory funnel and wash with water.

Acidify the aqueous layer with 1 M HCl to precipitate the product.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield crude 2-hydroxy-4-phenylbenzoic acid.

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Methyl 2-hydroxy-4-phenylbenzoate via Fischer-Speier Esterification

This protocol is a standard procedure for the acid-catalyzed esterification of a carboxylic acid.

[1][2][3]

Materials:

2-hydroxy-4-phenylbenzoic acid (1.0 eq)

Methanol (large excess, used as solvent)
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Concentrated sulfuric acid (H₂SO₄, catalytic amount)

Saturated sodium bicarbonate solution (NaHCO₃)

Ethyl acetate

Brine

Procedure:

Dissolve 2-hydroxy-4-phenylbenzoic acid in an excess of methanol in a round-bottom

flask.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

After the reaction is complete, cool the mixture and remove the excess methanol under

reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude Methyl 2-hydroxy-4-phenylbenzoate by column chromatography or

recrystallization.

Applications as a Building Block in Organic
Synthesis
The trifunctional nature of Methyl 2-hydroxy-4-phenylbenzoate—possessing a nucleophilic

phenolic hydroxyl group, an electrophilic ester, and an aromatic scaffold amenable to further

substitution—makes it a valuable precursor for a variety of more complex molecules. While

specific examples utilizing this exact molecule are sparse, the utility of the 4-phenylsalicylate

core is evident in the synthesis of various compounds.
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Potential Synthetic Transformations:

O-Alkylation/Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to

introduce diverse side chains, a common strategy in medicinal chemistry to modulate

pharmacokinetic and pharmacodynamic properties.

Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed back to the carboxylic

acid, which can then be coupled with amines to form amides, a key linkage in many

biologically active molecules.

Electrophilic Aromatic Substitution: The electron-rich nature of the salicylic acid ring allows

for further functionalization through electrophilic aromatic substitution reactions, enabling the

introduction of nitro, halo, or acyl groups at specific positions.

Cross-Coupling Reactions: The phenyl substituent can be further functionalized if it carries a

suitable handle (e.g., a halide), allowing for the construction of more complex biaryl or

polyaryl systems.

Relevance in Drug Discovery and Development
Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and

antipyretic properties.[4][5] The primary mechanism of action involves the inhibition of

cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key

mediators of inflammation.[6] Furthermore, salicylates have been shown to modulate the NF-κB

signaling pathway, a central regulator of the inflammatory response.[7]

The incorporation of a phenyl group at the 4-position of the salicylate core in Methyl 2-
hydroxy-4-phenylbenzoate can significantly influence its biological activity by altering its

lipophilicity, steric profile, and potential for additional molecular interactions within biological

targets. This makes it an interesting scaffold for the design of novel anti-inflammatory agents

and other therapeutics.
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Caption: Anti-inflammatory mechanism of salicylic acid derivatives.
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Conclusion
Methyl 2-hydroxy-4-phenylbenzoate represents a promising and versatile building block for

organic synthesis. Its straightforward, predictable synthesis from commercially available

starting materials, combined with its multiple functional groups, provides a valuable platform for

the creation of diverse and complex molecular architectures. The established biological activity

of the salicylate scaffold further enhances its appeal for applications in drug discovery and

development, particularly in the search for new anti-inflammatory agents. This technical guide

serves as a foundational resource for researchers looking to explore the synthetic potential of

this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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